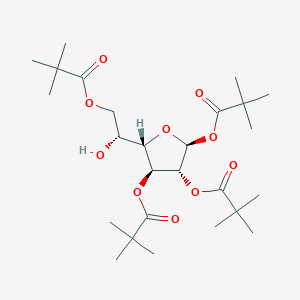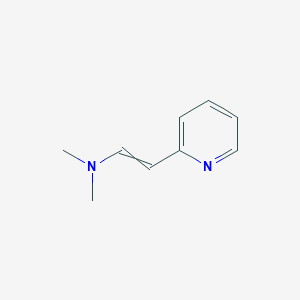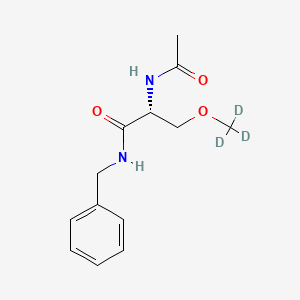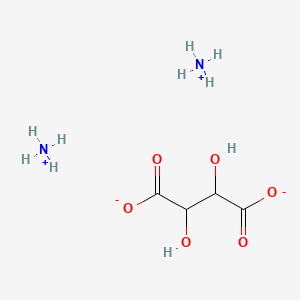
N-Desmethyl-AZ10419369
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl-AZ10419369 is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective antagonist of the orexin-1 receptor and has been shown to have potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
Epigenetic Mechanisms and Developmental Programming
Research by Bromer et al. (2009) investigated the role of diethylstilbestrol (DES) in developmental anomalies of the female reproductive tract. They focused on the homeobox gene HOXA10, which controls uterine organogenesis, and found that DES exposure in utero led to hypermethylation of the HOXA10 gene. This study highlights a novel epigenetic mechanism for altered developmental programming due to environmental exposure (Bromer, Wu, Zhou, & Taylor, 2009).
Applications in Parallel Synthesis
Denis and Renou (2002) explored the use of N-desosaminyl-substituted ketolides in parallel synthesis. They demonstrated an efficient method for N-demethylation, yielding a variety of N-desmethyl-ketolides. This application in parallel synthesis could be crucial for future drug development (Denis & Renou, 2002).
Blood-Brain Barrier Transport Studies
Kannan et al. (2010) conducted research on [11C]N-desmethyl-Loperamide ([11C]dLop), focusing on its selectivity among ATP-binding cassette efflux transporters at the blood-brain barrier. They found that dLop is selective for P-glycoprotein among these transporters, providing insights into drug delivery across the blood-brain barrier (Kannan, Brimacombe, Zoghbi, Liow, Morse, Taku, Pike, Halldin, Innis, Gottesman, & Hall, 2010).
Chemical Synthesis and Characterization
Research by Tang et al. (2012) on the synthesis and characterization of 1,1′-azobis(5-methyltetrazole) demonstrated the synthesis of a high-nitrogen compound using N–NH2 to N–NN–N linkage oxidation. This research contributes to the understanding of chemical synthesis and characterization of nitrogen-rich compounds (Tang, Yang, Shen, Wu, Ju, Lu, & Cheng, 2012).
Method for Direct N-Monomethylation
Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol. This process is significant for its broad substrate scope and excellent selectivities, highlighting its potential in chemical synthesis and pharmaceutical applications (Li, Xie, Shan, Sun, & Chen, 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl-AZ10419369 involves the reduction of the parent compound AZ10419369 to remove the N-methyl group.", "Starting Materials": [ "AZ10419369", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve AZ10419369 in methanol", "Add sodium borohydride to the solution and stir for several hours", "Add hydrochloric acid to the solution to quench the reaction", "Extract the product with dichloromethane", "Wash the organic layer with water and sodium hydroxide", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution to obtain N-Desmethyl-AZ10419369" ] } | |
Número CAS |
947239-77-2 |
Fórmula molecular |
C25H28N4O4 |
Peso molecular |
448.51 |
Pureza |
> 98% |
Sinónimos |
5-methyl-N-(4-morpholinophenyl)-4-oxo-8-(piperazin-1-yl)-4H-chromene-2-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)



